molecular formula C20H23N3 B7793606 (2S)-1-(1H-indol-3-yl)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-amine

(2S)-1-(1H-indol-3-yl)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-amine

Cat. No.: B7793606
M. Wt: 305.4 g/mol
InChI Key: XLGJRFMSEVYXJY-SFHVURJKSA-N
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Description

(2S)-1-(1H-indol-3-yl)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-amine is a complex organic compound that features both an indole and a tetrahydroisoquinoline moiety. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(1H-indol-3-yl)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-amine typically involves multi-step organic synthesis. One possible route could involve:

    Formation of the Indole Moiety: Starting from a suitable precursor like tryptamine, the indole ring can be constructed through Fischer indole synthesis.

    Construction of the Tetrahydroisoquinoline Moiety: This can be achieved through Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Coupling of the Two Moieties: The final step would involve coupling the indole and tetrahydroisoquinoline moieties through a suitable linker, such as a propan-2-amine group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could target the tetrahydroisoquinoline moiety, potentially converting it to a fully saturated isoquinoline.

    Substitution: Both the indole and tetrahydroisoquinoline moieties can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while reduction could produce fully saturated isoquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S)-1-(1H-indol-3-yl)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds containing indole and tetrahydroisoquinoline moieties are often studied for their potential pharmacological activities. They may exhibit properties such as anti-inflammatory, anti-cancer, or neuroprotective effects.

Medicine

In medicine, this compound could be investigated for its potential therapeutic applications. For example, it might be explored as a lead compound in drug discovery programs targeting specific diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart desirable properties to materials or enhance the efficiency of catalytic processes.

Mechanism of Action

The mechanism of action of (2S)-1-(1H-indol-3-yl)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-amine would depend on its specific biological target. Generally, compounds with indole and tetrahydroisoquinoline moieties can interact with various molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(1H-indol-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine: Similar structure but with an ethan-1-amine linker.

    ®-1-(1H-indol-3-yl)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-amine: Enantiomer of the compound .

    1-(1H-indol-3-yl)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-amine: Similar structure but with a propan-1-amine linker.

Uniqueness

The uniqueness of (2S)-1-(1H-indol-3-yl)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-amine lies in its specific stereochemistry and the presence of both indole and tetrahydroisoquinoline moieties. This combination of features can result in unique biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

(2S)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1H-indol-3-yl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3/c21-18(11-17-12-22-20-8-4-3-7-19(17)20)14-23-10-9-15-5-1-2-6-16(15)13-23/h1-8,12,18,22H,9-11,13-14,21H2/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGJRFMSEVYXJY-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(CC3=CNC4=CC=CC=C43)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=CC=CC=C21)C[C@H](CC3=CNC4=CC=CC=C43)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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